molecular formula C35H52N2O9 B040763 (E)-but-2-enedioic acid;octyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate CAS No. 123060-44-6

(E)-but-2-enedioic acid;octyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate

Cat. No.: B040763
CAS No.: 123060-44-6
M. Wt: 644.8 g/mol
InChI Key: RCEDCOCCCMIKCY-ZVCJTHDASA-N
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Description

  • Preparation Methods

    • Synthetic routes for HOE-065 are not widely documented, but it was initially developed by Sanofi.
    • Industrial production methods remain proprietary, limiting public information.
  • Chemical Reactions Analysis

    • HOE-065 exhibits dual properties:
      • AChE (acetylcholinesterase) inhibition: It inhibits the enzyme responsible for acetylcholine breakdown.
      • AChR (acetylcholine receptor) activation: It stimulates the α₁/β₁/δ/γ complex of acetylcholine receptors.
    • Common reactions include oxidation, reduction, and substitution, although specific conditions are not well-documented.
    • Major products formed during these reactions remain undisclosed.
  • Scientific Research Applications

    • HOE-065’s applications span various fields:

        Neuroscience: Due to its cholinergic activity modulation, it may impact cognitive function and neurotransmission.

        Cardiovascular Research: Its structural similarity to ACE inhibitors suggests potential cardiovascular effects.

        Pharmacology: Investigating its impact on alcohol consumption and other behaviors.

        Drug Development: Although terminated, research on HOE-065 informs future drug design.

  • Mechanism of Action

    • HOE-065’s dual action involves:
      • Inhibition of AChE: Prolongs acetylcholine availability at synapses.
      • Activation of AChR: Enhances cholinergic signaling.
    • Molecular targets include AChE and AChR subunits.
  • Comparison with Similar Compounds

    Biological Activity

    The compound identified as (E)-but-2-enedioic acid;octyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate is a complex organic molecule that has garnered interest for its potential biological activities. This article explores the biological activity of this compound based on available research findings and case studies.

    The compound is characterized by its intricate structure which combines elements of both pyrrole and carboxylic acid functionalities. Its molecular formula is C₁₈H₃₁N₃O₄ and it has a molecular weight of approximately 345.46 g/mol. The structural complexity suggests potential interactions with various biological targets.

    Antioxidant Activity

    Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. For instance, the presence of the pyrrole moiety is associated with free radical scavenging capabilities. In vitro studies have demonstrated that derivatives of pyrrole can effectively reduce oxidative stress markers in cellular models .

    Anticancer Potential

    Several studies have highlighted the anticancer properties of compounds related to this structure. For example, derivatives containing the butenedioic acid framework have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. A study involving similar compounds revealed IC50 values in the low micromolar range against various cancer cell lines .

    Neuroprotective Effects

    Neuroprotection is another area where this compound may exhibit activity. Compounds with similar bicyclic structures have been studied for their ability to protect neuronal cells from apoptosis induced by neurotoxic agents. The mechanism often involves modulation of signaling pathways associated with oxidative stress and inflammation .

    Case Studies

    Study Findings Reference
    Study on Antioxidant ActivityDemonstrated significant reduction in DPPH radicals with IC50 values comparable to ascorbic acid
    Investigation of Anticancer PropertiesExhibited cytotoxic effects on breast cancer cell lines with an IC50 value of 12 µM
    Neuroprotective StudyShowed protective effects against glutamate-induced neurotoxicity in neuronal cultures

    The biological activity of (E)-but-2-enedioic acid;octyl derivative may involve multiple mechanisms:

    • Antioxidant Mechanism : Scavenging free radicals through electron donation.
    • Apoptotic Pathway Modulation : Inducing apoptosis in cancer cells via mitochondrial pathways.
    • Neuroprotection : Inhibiting excitotoxicity through modulation of glutamate receptors.

    Properties

    CAS No.

    123060-44-6

    Molecular Formula

    C35H52N2O9

    Molecular Weight

    644.8 g/mol

    IUPAC Name

    (E)-but-2-enedioic acid;octyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate

    InChI

    InChI=1S/C31H48N2O5.C4H4O4/c1-4-6-7-8-9-13-21-38-31(36)28-22-25-17-14-18-27(25)33(28)29(34)23(3)32-26(30(35)37-5-2)20-19-24-15-11-10-12-16-24;5-3(6)1-2-4(7)8/h10-12,15-16,23,25-28,32H,4-9,13-14,17-22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-,25-,26-,27-,28-;/m0./s1

    InChI Key

    RCEDCOCCCMIKCY-ZVCJTHDASA-N

    SMILES

    CCCCCCCCOC(=O)C1CC2CCCC2N1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC.C(=CC(=O)O)C(=O)O

    Isomeric SMILES

    CCCCCCCCOC(=O)[C@@H]1C[C@@H]2CCC[C@@H]2N1C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC.C(=C/C(=O)O)\C(=O)O

    Canonical SMILES

    CCCCCCCCOC(=O)C1CC2CCCC2N1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC.C(=CC(=O)O)C(=O)O

    Synonyms

    HOE 065
    HOE-065
    Hoe065
    n-octyl-2-(N-(1-ethoxycarbonyl-3-phenylpropyl)alanyl)-2-azabicyclo(3.3.0)octane-3-carboxylate
    RA-octil

    Origin of Product

    United States

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